

Cross-Species Sensitivity to 3-Nitropropionic Acid: A Comparative Guide

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Compound of Interest

Compound Name: 3-Nitropropionic acid

Cat. No.: B157688

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensitivity of different species to **3-Nitropropionic acid** (3-NPA), a potent mitochondrial toxin. The information presented is supported by experimental data to aid in the understanding of its toxicological profile and to facilitate its use in modeling neurodegenerative diseases.

Quantitative Toxicity Data

3-Nitropropionic acid is a mycotoxin that induces toxicity in humans and animals.^{[1][2]} Its primary mechanism of action is the irreversible inhibition of succinate dehydrogenase (SDH), a crucial enzyme in both the Krebs cycle and the mitochondrial electron transport chain.^{[3][4]} This inhibition leads to a disruption of cellular energy metabolism. The lethal dose of 3-NPA varies across species and the route of administration, indicating differences in metabolic and physiological responses to the toxin. The following table summarizes the available quantitative toxicity data for 3-NPA in common laboratory animal models.

Species	Route of Administration	LD50 (mg/kg)
Rat	Intraperitoneal	67[5][6][7]
Rat	Subcutaneous	22[5][6]
Mouse	Oral	68.1[5][6][8]
Mouse	Intraperitoneal	140[6]
Mouse	Intravenous	50[5][7]

Experimental Protocols

The study of 3-NPA-induced toxicity often involves acute or subacute/chronic administration protocols to model different aspects of neurodegeneration. Below are summaries of common experimental methodologies.

Acute Toxicity Protocol in Mice

- Objective: To assess the immediate toxic effects and mortality following high-dose 3-NPA administration.[9]
- Animal Model: Various mouse strains are used, with observed differences in sensitivity.[10]
- Dosing Regimen: A typical protocol involves two intraperitoneal (i.p.) injections of 100 mg/kg 3-NPA, administered 24 hours apart.[9]
- Monitoring: Animals are closely monitored for clinical signs of toxicity and survival over a 48-hour period from the first injection.[9]
- Endpoints: Key endpoints include mortality rate, histopathological analysis of cardiac and neural tissues, and biochemical assays for ATP levels and SDH activity.[9][10]

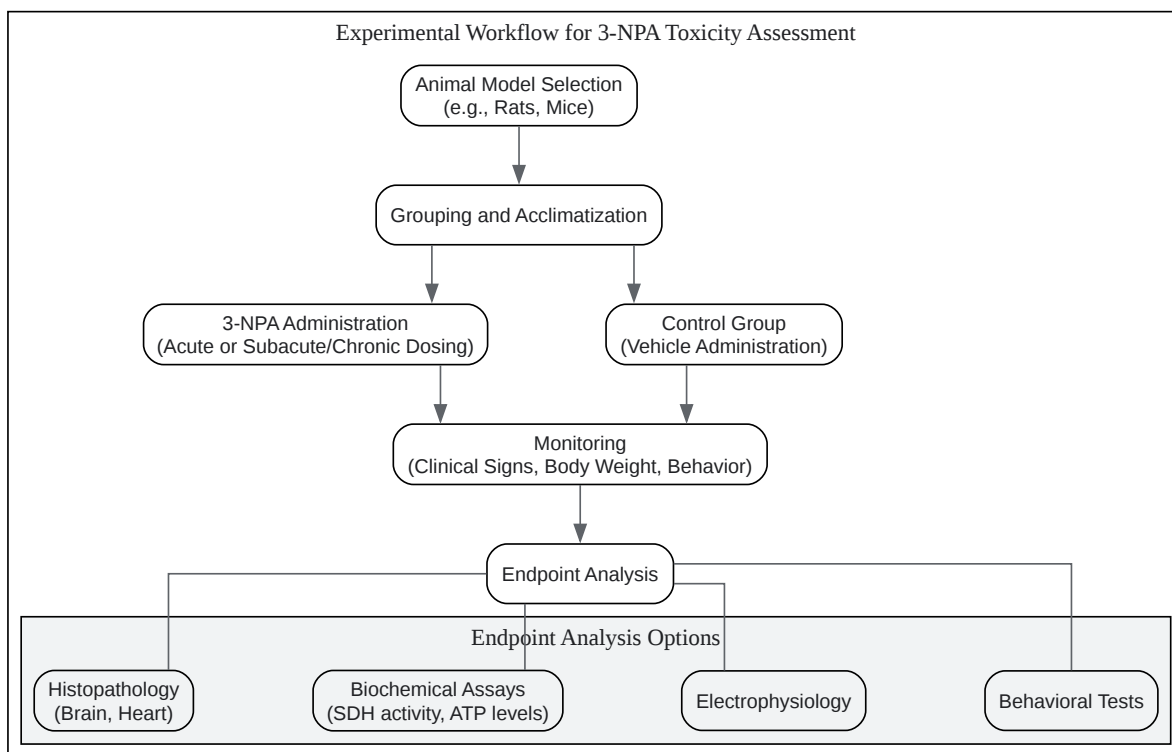
Subacute/Chronic Toxicity Protocol in Rats

- Objective: To model the progressive neurodegenerative changes associated with prolonged, lower-level exposure to 3-NPA.[11]
- Animal Model: Male Wistar rats are commonly used.[11]

- **Dosing Regimen:** Animals receive daily intraperitoneal (i.p.) injections of 3-NPA (e.g., 10-15 mg/kg) for five consecutive days.[\[11\]](#) Another long-term exposure model involves administering 10 and 20 mg/40 ml of 3-NPA in drinking water weekly for 24-hour periods over three months.[\[12\]](#)
- **Post-Treatment Period:** A post-treatment period of several weeks is often included to allow for the development of neurotoxic effects.[\[11\]](#)
- **Endpoints:** Evaluation includes monitoring for behavioral changes, electrophysiological measurements of brain activity, and histopathological examination of brain tissue for neuronal damage.[\[11\]](#)[\[13\]](#) General toxic effects are also assessed by measuring organ weights.[\[14\]](#)

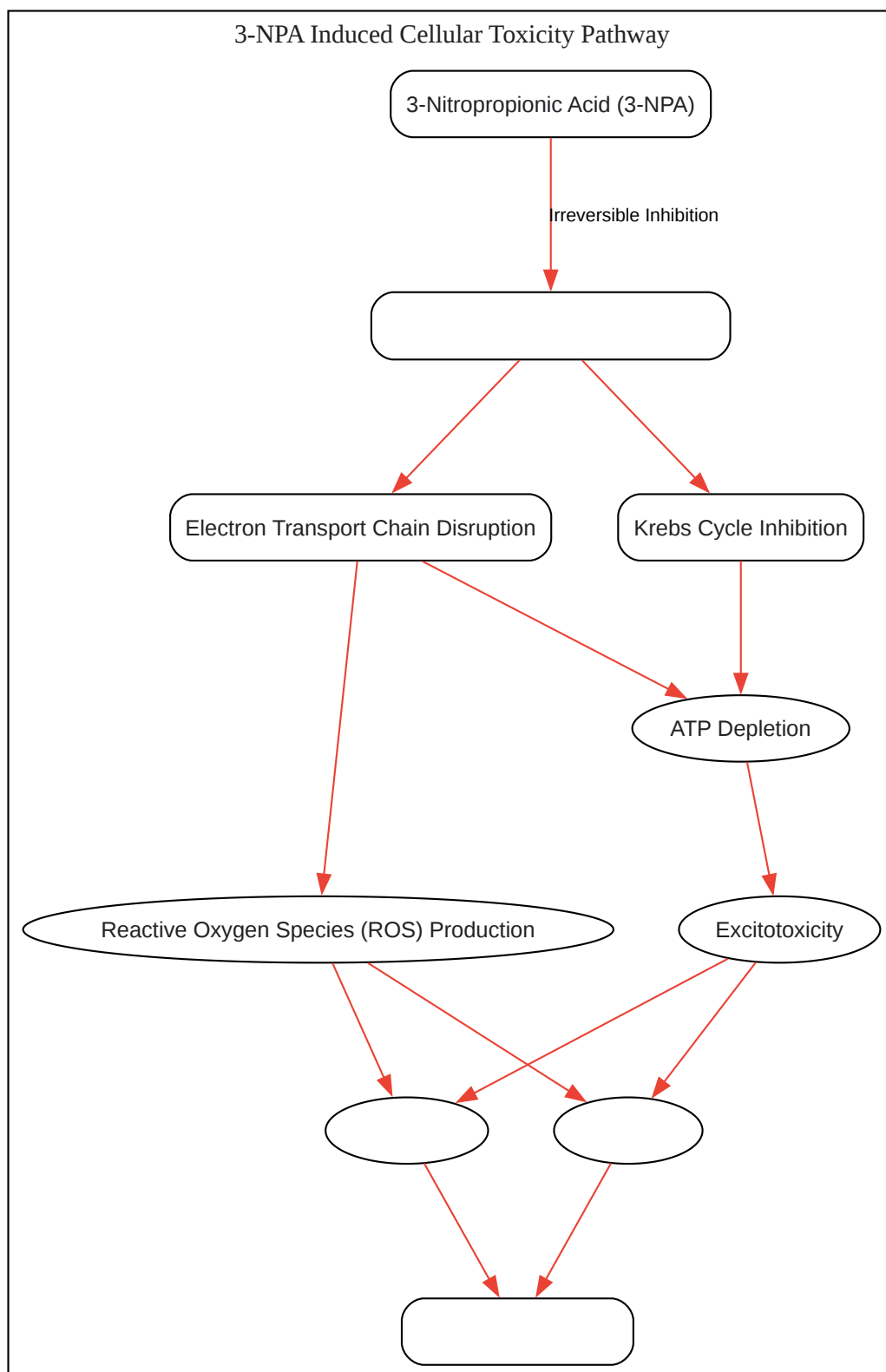
Visualizing Experimental Design and Molecular Mechanisms

To better illustrate the processes involved in 3-NPA toxicity studies, the following diagrams outline a typical experimental workflow and the underlying signaling pathway of 3-NPA-induced cellular damage.



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A typical experimental workflow for assessing 3-NPA toxicity.



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Signaling pathway of 3-NPA-induced neurotoxicity.

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